First Lone-Pair Ionization Energy: 1,8-Diazabicyclo[6.3.1]dodecane vs. [5.3.2] and [4.4.2] Isomers
The first ionization energy (IE1) measured by photoelectron spectroscopy (PE) distinguishes 1,8-diazabicyclo[6.3.1]dodecane from its C10H20N2 ring-isomers. The target compound exhibits an IE1 of 7.2 eV, whereas the [5.3.2] isomer (1,7-diazabicyclo[5.3.2]dodecane, CAS 84904-97-2) gives 6.6 eV and the [4.4.2] isomer (1,6-diazabicyclo[4.4.2]dodecane, CAS 88885-89-6) gives 6.8 eV [1]. This represents a 0.6 eV higher IE1 relative to the [5.3.2] isomer, reflecting weaker through-bond coupling between the nitrogen lone pairs in the larger [6.3.1] bridge framework, which alters the HOMO energy of the diamine.
| Evidence Dimension | First lone-pair ionization energy (IE1) – gas-phase photoelectron spectroscopy |
|---|---|
| Target Compound Data | 7.2 eV (1,8-diazabicyclo[6.3.1]dodecane); vertical IE = 8.00 ± 0.05 eV |
| Comparator Or Baseline | 1,7-Diazabicyclo[5.3.2]dodecane: IE1 6.6 eV, vertical IE 7.30 ± 0.05 eV; 1,6-Diazabicyclo[4.4.2]dodecane: IE1 6.8 eV, vertical IE 7.30 ± 0.05 eV |
| Quantified Difference | +0.6 eV vs. [5.3.2] isomer; +0.4 eV vs. [4.4.2] isomer for first ionization energy |
| Conditions | Gas-phase photoelectron spectroscopy; reference: Honegger, Yang & Heilbronner, J. Electron Spectrosc. Relat. Phenom., 1985, 36, 297 |
Why This Matters
The higher IE1 indicates that 1,8-diazabicyclo[6.3.1]dodecane is a weaker electron donor in the gas phase than the [5.3.2] isomer, which is critical for applications where electron-transfer thermodynamics or nucleophilicity are selection parameters.
- [1] Honegger, E.; Yang, Z.-Z.; Heilbronner, E. Lone-Pair ionization energies of diazabicycloalkanes. J. Electron Spectrosc. Relat. Phenom. 1985, 36, 297. View Source
